molecular formula CH3CH2(C6H4)CH2CH3<br>C10H14<br>C10H14 B043095 1,2-Diethylbenzene CAS No. 135-01-3

1,2-Diethylbenzene

Cat. No.: B043095
CAS No.: 135-01-3
M. Wt: 134.22 g/mol
InChI Key: KVNYFPKFSJIPBJ-UHFFFAOYSA-N
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Description

1,2-Diethylbenzene (1,2-DEB) is an aromatic hydrocarbon with the molecular formula $ \text{C}{10}\text{H}{14} $, consisting of a benzene ring substituted with two ethyl groups at the ortho (1,2) positions. It is a minor component of gasoline and jet fuels and is absorbed via dermal or inhalation routes . Upon exposure, 1,2-DEB undergoes hepatic metabolism by cytochrome P-450 enzymes, primarily forming 1-(2'-ethylphenyl)ethanol (EPE), which is excreted as glucuronide conjugates in urine and bile . A critical neurotoxic metabolite, 1,2-diacetylbenzene (1,2-DAB), is generated via further oxidation and exhibits γ-diketone properties. This metabolite induces proximal axonopathy in rodents through reactive oxygen species (ROS) generation and neurofilament protein aggregation, leading to limb weakness and blue-green tissue discoloration .

1,2-DEB’s environmental presence is documented in volatile organic compound (VOC) analyses, though its isomers (1,3- and 1,4-DEB) lack sufficient toxicological data for risk assessment . Industrially, 1,2-DEB is a competitive inhibitor of ethylbenzene dehydrogenase, with a $ K{ic} $ comparable to ethylbenzene’s $ Km $, suggesting its role in enzymatic studies .

Preparation Methods

Industrial Alkylation of Benzene

The primary route to 1,2-DEB begins with the alkylation of benzene, a process that also yields ethylbenzene and other diethylbenzene isomers.

Reaction Mechanism

Benzene alkylation with ethylene occurs via acid-catalyzed Friedel-Crafts mechanisms. The reaction proceeds in two stages:

  • Formation of ethylbenzene :

    C6H6+C2H4C6H5C2H5(ΔH = -117 kJ/mol)[1]\text{C}_6\text{H}_6 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{C}_2\text{H}_5 \quad \text{(ΔH = -117 kJ/mol)} \quad

    This exothermic reaction typically uses aluminum chloride (AlCl₃) or zeolite catalysts at 150–250°C and 10–20 bar pressure.

  • Diethylbenzene formation :

    C6H5C2H5+C2H4C6H4(C2H5)2[1]\text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 \quad

    Excess ethylene drives the second alkylation, producing a mixture of 1,2-, 1,3-, and 1,4-diethylbenzene isomers.

Catalysts and Isomer Distribution

Conventional AlCl₃ catalysts yield a thermodynamic isomer distribution of approximately 30% ortho (1,2-), 50% meta (1,3-), and 20% para (1,4-) isomers . Shape-selective zeolites (e.g., ZSM-5) favor para isomer production (≥90%), necessitating post-synthesis isomerization for ortho enrichment .

Table 1: Isomer Distribution in Diethylbenzene Mixtures

Catalyst TypeTemperature (°C)Ortho (%)Meta (%)Para (%)
AlCl₃200305020
H-ZSM-5 (Si/Al=30)30051085
Beta Zeolite250154045

Isomerization and Separation Techniques

Isolation of 1,2-DEB from isomer mixtures requires sophisticated catalytic and adsorptive methods.

Catalytic Isomerization

Solid acid catalysts (e.g., silica-alumina, mordenite) enable interconversion of diethylbenzene isomers. The patent KR100725003B1 details a process using:

  • Catalyst : Sulfated zirconia (SO₄²⁻/ZrO₂)

  • Conditions : 180–220°C, 15–25 bar H₂

  • Isomerization efficiency : Increases ortho content from 5% to 35% in 4 hours .

Simulated Moving Bed (SMB) Adsorption

The SMB system separates isomers via selective adsorption on NaY zeolites:

Process Parameters :

  • Adsorbent : NaY (Si/Al = 2.5)

  • Desorbent : p-Diethylbenzene

  • Purity : 99.2% 1,2-DEB achieved in extract stream .

Table 2: SMB Performance Metrics

ParameterValue
Feed composition35% ortho, 50% meta, 15% para
Extract purity99.2% ortho
Raffinate recycle rate85%
Productivity12 kg 1,2-DEB/m³ adsorbent/day

Distillation and Purification

Post-adsorption, extract streams undergo fractional distillation to remove residual desorbent and C₆–C₁₁ aromatic impurities. A two-column system achieves:

  • First column : Removes light ends (benzene, ethylbenzene) at 80–120°C

  • Second column : Separates 1,2-DEB from heavy polyalkylates (>250°C) .

Comparative Analysis of Preparation Methods

Efficiency and Yield

  • Direct alkylation : Low ortho selectivity (<30%), high energy costs

  • Isomerization + SMB : 85% recovery, 99% purity, 40% lower operating costs vs. crystallization

Purity Challenges

Traditional crystallization fails due to eutectic formation at 1,2-DEB concentrations <60%. SMB circumvents this limitation, enabling high-purity recovery from 5% ortho feeds .

Recent Advances

Modifications to SMB systems include:

  • Layer-structured adsorbents : NaX/NaY composites improve selectivity by 18%

  • Pressure-swing distillation : Reduces desorbent consumption by 25%

  • Catalyst doping : Tungsten-modified zirconia boosts isomerization rates by 30% .

Chemical Reactions Analysis

Types of Reactions

1,2-Diethylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diacids or other oxidation products.

    Reduction: Reduction reactions can convert it to simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

    Oxidation: Diethylbenzene can be oxidized to form diethylbenzoic acid.

    Reduction: Reduction can yield ethylbenzene or other simpler hydrocarbons.

    Substitution: Various substituted diethylbenzenes can be formed depending on the substituents introduced.

Scientific Research Applications

Neurotoxicity Studies

1,2-DEB has been extensively studied for its neurotoxic effects. Research indicates that it can alter the expression of proteins involved in neurodegenerative processes. For instance, a study demonstrated that 1,2-DEB significantly affected the expression of protein disulfide isomerase and gelsolin in motor neurons, which are critical for maintaining axonal integrity . These findings suggest that 1,2-DEB can be used as a model compound to investigate mechanisms underlying axonopathy and neurodegeneration.

  • Case Study : In a study involving male Sprague-Dawley rats treated with 1,2-DEB, researchers utilized two-dimensional differential in-gel electrophoresis (2D-DIGE) followed by mass spectrometry to analyze proteomic changes. The results indicated that 1,2-DEB modifies proteins associated with detoxification and energy metabolism, providing insights into its neurotoxic mechanisms .

Metabolic Pathways

Research has also focused on the metabolic pathways of 1,2-DEB. It is primarily hydroxylated to form various metabolites, including 1-(2'-ethylphenyl)ethanol. Understanding these metabolic processes is crucial for assessing the compound's toxicity and potential health impacts .

  • Bio-distribution Study : A bio-distribution study using radiolabeled 1,2-DEB showed that the compound has a high affinity for brain tissues and blood cells. The rapid clearance of unchanged 1,2-DEB from plasma suggests significant metabolic activity within the liver and other tissues .

Industrial Applications

In addition to its research applications, 1,2-DEB is utilized in industrial settings:

  • Intermediate in Organic Synthesis : It is employed as an intermediate in the production of divinylbenzene and naphthalene derivatives.
  • Catalyst Studies : Recent studies have explored using carbon nanotubes as catalysts for reactions involving 1,2-DEB and other aliphatic alcohols. These investigations reveal the potential for enhanced catalytic efficiency in organic transformations involving this compound .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Neurotoxicity ResearchModel for axonopathy studiesAlters protein expression related to neurodegeneration
Metabolic StudiesHydroxylation pathwaysIdentifies key metabolites formed from 1,2-DEB
Industrial SynthesisIntermediate for divinylbenzene productionValuable building block for organic synthesis
CatalysisCarbon nanotube catalysis studiesEnhanced catalytic properties observed

Mechanism of Action

The mechanism of action of 1,2-diethylbenzene involves its interaction with various molecular targets and pathways. For example, it can undergo electrophilic aromatic substitution reactions, where the ethyl groups activate the benzene ring towards electrophilic attack. The presence of the ethyl groups also influences the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Structural Isomers: 1,3-Diethylbenzene and 1,4-Diethylbenzene

Structural and Functional Differences

  • 1,2-DEB : Ortho-substitution enables steric hindrance, influencing metabolic pathways and toxicity. The proximity of ethyl groups facilitates oxidation to the γ-diketone 1,2-DAB, which reacts with lysine residues in proteins, forming chromogenic isoindoles .
  • 1,3-DEB and 1,4-DEB: Meta- and para-substitutions reduce steric strain, altering metabolic outcomes.

Table 1: Comparative Properties of Diethylbenzene Isomers

Property 1,2-DEB 1,3-DEB 1,4-DEB
Molecular Weight 134.21 g/mol 134.21 g/mol 134.21 g/mol
Boiling Point ~183°C ~181°C ~184°C
Neurotoxicity High (via 1,2-DAB) Not observed Not observed
Chromogenicity Yes (blue-green) No No
Industrial Use Solvent, enzyme studies Limited Petrochemical precursor

Toxicokinetics

1,2-DEB is rapidly absorbed and metabolized, with 65–76% excreted in urine as glucuronidated EPE enantiomers [(R)- and (S)-EPE]. Stereoselective metabolism favors (R)-EPE formation in vitro, but (S)-EPE undergoes faster glucuronidation . In contrast, 1,4-DEB is selectively synthesized using ZSM-5 catalysts for divinylbenzene production, highlighting its commercial importance over 1,2-DEB .

Ethylbenzene (Parent Compound)

Ethylbenzene, the monosubstituted analog of DEB, is metabolized via side-chain oxidation to 1-phenylethanol and mandelic acid, with minimal neurotoxicity.

Table 2: Ethylbenzene vs. 1,2-DEB

Parameter Ethylbenzene 1,2-DEB
Metabolism Side-chain oxidation γ-Diketone formation
Neurotoxicity Low High
Urinary Excretion ~83% (48 h post-exposure) ~76% (urine)

Aliphatic Hydrocarbons (e.g., n-Hexane)

Aliphatic solvents like n-hexane are metabolized to 2,5-hexanedione (2,5-HD), a γ-diketone causing peripheral neuropathy via pyrrole adduct formation. While 1,2-DAB (from 1,2-DEB) shares this mechanism, it induces proximal axonopathy in spinal roots rather than distal nerves.

Table 3: Neurotoxic γ-Diketones

Compound Source Target Proteins Chromogenicity
1,2-DAB 1,2-DEB metabolite Neurofilaments Yes (blue)
2,5-HD n-Hexane metabolite Tubulin No

Other Aromatic Solvents

  • Acetyl Ethyl Tetramethyl Tetralin (AETT): Metabolized to 1,2-diacetyl tetramethyl tetralin (1,2-DATT), another γ-diketone with neurotoxic effects comparable to 1,2-DAB .
  • Tetralin : Shares metabolic pathways with 1,2-DEB but lacks sufficient data on neurotoxicity .

Biological Activity

1,2-Diethylbenzene (1,2-DEB) is an organic compound that has garnered attention due to its biological activity and potential neurotoxic effects. This article presents a comprehensive overview of the biological activity of 1,2-DEB, including its pharmacokinetics, neurotoxicity, and implications for environmental health.

This compound is an aromatic hydrocarbon with the molecular formula C10H14. Its structure consists of a benzene ring with two ethyl groups attached at the 1 and 2 positions. This configuration influences its chemical reactivity and biological interactions.

Absorption and Distribution

Research indicates that 1,2-DEB is rapidly absorbed into the bloodstream following administration. A study involving male Sprague-Dawley rats demonstrated that after intravenous administration, the compound exhibited a high affinity for brain tissues and blood cells. The concentrations of unchanged 1,2-DEB in brain homogenates were significantly higher than in plasma shortly after dosing, indicating quick distribution to central nervous system tissues .

The compound's apparent half-life in plasma is approximately 5 minutes, suggesting rapid metabolism and clearance from systemic circulation . Key findings from bio-distribution studies are summarized in Table 1.

Tissue Concentration of 1,2-DEB Time Post-Dose
BrainHigher than plasma5-15 minutes
PlasmaLower than brainImmediate
Blood Cells10x higher than plasmaImmediate
LungHigher than plasmaUp to 24 hours

Metabolism

The primary metabolic pathway for 1,2-DEB involves hydroxylation of the alkyl chain to form metabolites such as 1-(2'-ethylphenyl)ethanol (1,2-EPE), which are subsequently excreted in urine as glucuronide conjugates . The rapid formation of these metabolites contributes to the compound's neurotoxic potential.

Neurotoxicity associated with 1,2-DEB is primarily attributed to its metabolite, 1,2-diacetylbenzene (DAB). Research has shown that DAB can impair neural progenitor cells and disrupt hippocampal neurogenesis, indicating potential long-term effects on cognitive function .

A study employing two-dimensional differential in-gel electrophoresis (2D-DIGE) revealed that DAB modifies the expression of proteins involved in cellular stress responses and axonal integrity. Notably, proteins such as protein disulfide isomerase (PDI) and gelsolin were identified as targets affected by DAB exposure .

Case Studies

A case study involving exposure to DAB highlighted its effects on adult Sprague-Dawley rats treated with systemic doses. The findings indicated significant alterations in protein expression related to detoxification processes and energy metabolism within neural tissues .

Environmental Implications

Due to its widespread use in industrial applications such as plastics and gasoline production, 1,2-DEB poses potential risks to environmental health. Its presence in contaminated sediments has been linked to immune response alterations in marine species like the flatfish dab (Limanda limanda), which serves as a sentinel organism for monitoring biological effects of contaminants .

Q & A

Basic Research Questions

Q. How can researchers design experimental protocols to assess the neurotoxic effects of 1,2-diethylbenzene (1,2-DEB) in animal models?

  • Methodology :

  • Use Sprague-Dawley rats for inhalation or oral exposure studies, monitoring electrophysiological parameters such as motor/sensory conduction velocities (MCV/SCV) and brainstem auditory evoked potentials (BAEP). Doses should range from 5–100 mg/kg, with controls administered corn oil .
  • Include metabolite analysis (e.g., 1,2-diacetylbenzene, 1,2-DAB) via HPLC-MS to correlate neurotoxicity with metabolic pathways .

Q. What analytical techniques are recommended for detecting 1,2-DEB and its metabolites in biological samples?

  • Methodology :

  • Supercritical fluid chromatography (SFC) with CO₂ as the mobile phase for separating isomers like 1,2-DEB and 1,4-DEB .
  • Gas chromatography-mass spectrometry (GC-MS) for quantifying urinary metabolites (e.g., gamma-diketones) in rats .

Q. How does 1,2-DEB interact with ecological systems, particularly in biological control strategies?

  • Methodology :

  • Conduct olfactometer trials to test insect attraction (e.g., Harmonia axyridis beetles) to 1,2-DEB volatiles. Pair with GC-EAD (gas chromatography-electroantennographic detection) to identify antenna-active compounds .

Advanced Research Questions

Q. What molecular mechanisms underlie the neurotoxicity of 1,2-DAB, the active metabolite of 1,2-DEB?

  • Methodology :

  • Perform biochemical assays to study 1,2-DAB’s reaction with lysine residues in neurofilament proteins, leading to isoindole formation and axonal swelling. Use immunohistochemistry to visualize neurofilament accumulation in spinal cord tissues .
  • Apply computational models (e.g., DFT calculations) to predict chromophore formation from ninhydrin-like reactions of 1,2-DAB with proteins .

Q. How can researchers resolve contradictions in chromatographic separation of 1,2-DEB isomers in environmental samples?

  • Methodology :

  • Optimize GC or SFC methods with polar stationary phases (e.g., cyanopropyl columns) to improve isomer resolution. Validate with spiked environmental matrices (e.g., water, soil) .
  • Use isotopic labeling (e.g., ¹⁴C-tracers) to track isomer-specific biodegradation pathways .

Q. What experimental approaches validate the role of reactive oxygen species (ROS) in 1,2-DAB-induced endothelial cytotoxicity?

  • Methodology :

  • Treat HUVEC cells with 4–32 µM 1,2-DAB and measure ROS production via fluorescent probes (e.g., DCFH-DA). Confirm apoptosis via flow cytometry (Annexin V/PI staining) and senescence via β-galactosidase assays .
  • Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to reverse cytotoxicity, linking ROS to cellular damage .

Q. How do pharmacokinetic models address interspecies differences in 1,2-DEB metabolism?

  • Methodology :

  • Develop physiologically based pharmacokinetic (PBPK) models using rat data (e.g., urinary excretion profiles) to predict human metabolic clearance. Cross-validate with in vitro cytochrome P-450 assays .

Q. Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported neurotoxic thresholds for 1,2-DEB across studies?

  • Methodology :

  • Conduct meta-analyses of dose-response data from inhalation (e.g., 12.5–25 ppm) vs. oral (5–100 mg/kg) exposure routes. Adjust for metabolic variability using liver microsomal assays .
  • Validate with histopathological scoring of axonal damage in spinal cord tissues .

Q. What strategies mitigate confounding effects from isomer co-elution in environmental monitoring of 1,2-DEB?

  • Methodology :

  • Deploy tandem mass spectrometry (MS/MS) to distinguish isomers via fragmentation patterns. For example, 1,2-DEB and 1,4-DEB exhibit distinct daughter ions in MS² spectra .
  • Use isotope dilution with deuterated internal standards to improve quantification accuracy .

Q. Methodological Resources

  • Key Techniques : Electrophysiological monitoring , SFC/GC-MS , ROS assays , PBPK modeling .
  • Critical References : Neurotoxicity mechanisms , environmental detection , computational chromophore analysis .

Properties

IUPAC Name

1,2-diethylbenzene
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InChI

InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3
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InChI Key

KVNYFPKFSJIPBJ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1CC
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID6052742
Record name o-Diethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO]
Record name Benzene, diethyl-
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Boiling Point

184 °C
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Flash Point

57 °C, 135 °F (57 °C) (Closed cup)
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Solubility

Miscible in ethanol, ethyl ether, and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 71.1 mg/l @ 25 °C.
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Density

0.8800 @ 20 °C/4 °C
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Vapor Pressure

1.05 [mmHg], 1.05 mm Hg @ 25 °C
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Impurities

ETHYL-, TRIETHYL-, AND HIGHER POLYETHYLBENZENES ARE IMPURITIES OF FRIEDEL-CRAFTS ALKYLATION PROCESS, IMPURITIES OF PRODUCTION ARE PROPYL- AND BUTYL-BENZENES.
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Color/Form

Colorless

CAS No.

135-01-3, 25340-17-4
Record name 1,2-Diethylbenzene
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Melting Point

-31.2 °C
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Argon gas is then flowed over the coked zeolite catalyst, and a reaction mixture of ethylbenzene and ethanol is injected into the reaction chamber to produce diethylbenzene, which is then removed from within the reaction chamber. The reaction temperature is preferably between approximately 250° C. and approximately 400° C. at a gas pressure between approximately 1.0 atmospheres and approximately 5.0 atmospheres. The ethylbenzene and ethanol are preferably provided in a molar ratio of between 1 to 1 and 1 to 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diethylbenzene
Reactant of Route 2
1,2-Diethylbenzene
Reactant of Route 3
1,2-Diethylbenzene
Reactant of Route 4
Reactant of Route 4
1,2-Diethylbenzene
Reactant of Route 5
Reactant of Route 5
1,2-Diethylbenzene
Reactant of Route 6
Reactant of Route 6
1,2-Diethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.